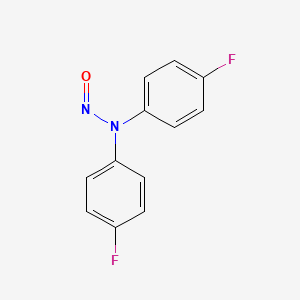

N,N-Bis(4-fluorophenyl)nitrous amide

Description

Properties

CAS No. |

724-23-2 |

|---|---|

Molecular Formula |

C12H8F2N2O |

Molecular Weight |

234.20 g/mol |

IUPAC Name |

N,N-bis(4-fluorophenyl)nitrous amide |

InChI |

InChI=1S/C12H8F2N2O/c13-9-1-5-11(6-2-9)16(15-17)12-7-3-10(14)4-8-12/h1-8H |

InChI Key |

FCMJYKMXCXOOLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N(C2=CC=C(C=C2)F)N=O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Metabolic Stability: Amides vs. Sulfonamides

A critical study compared fluorinated amides and sulfonamides for metabolic stability in peptide-based radiopharmaceuticals. While N-(4-fluorophenyl)-fluoroacetanilide (amide) retained only 20% integrity after 120 minutes in pig liver esterase, the sulfonamide analogue N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide retained 95% under identical conditions . This implies that nitrous amides with fluorinated aryl groups may face similar hydrolysis vulnerabilities unless structurally optimized.

Substituent Effects in Bisamide Derivatives

Bisamide derivatives with halogenated or electron-withdrawing groups, such as N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 44) and N,N′-((4-Methoxyphenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 46), demonstrate how substituents influence physicochemical properties. For example:

- Chlorophenyl groups enhance lipophilicity and may improve membrane permeability.

- Trifluoromethyl groups increase metabolic resistance due to strong electron-withdrawing effects .

In contrast, N,N-Bis(4-fluorophenyl)nitrous amide’s fluorophenyl groups likely balance moderate lipophilicity with metabolic stability, though direct comparisons require further study.

Fluorophenyl-Containing Analogues

The synthesis of 4-Fluoro-N-(4-(phenylamino)phenyl)benzamide (a benzamide derivative) illustrates the versatility of fluorophenyl groups in targeting specific biological interactions. The fluorine atoms here improve binding affinity to hydrophobic pockets in enzymes or receptors . Similarly, the fluorophenyl groups in this compound may enhance target engagement but could also increase susceptibility to oxidative degradation compared to non-fluorinated analogues.

Data Table: Key Properties of this compound and Analogues

*Metabolic stability tested in pig liver esterase.

Research Findings and Implications

- Metabolic Vulnerability : Fluorinated amides, including nitrous amides, are prone to hydrolysis in vivo compared to sulfonamides . Structural modifications, such as introducing sulfonamide linkages or electron-withdrawing groups (e.g., trifluoromethyl), could mitigate this issue.

- Synthetic Flexibility : Bisamide derivatives are synthesized via reactions like acryloyl chloride with amines, as seen in N,N-bis(2-methoxyethyl)acrylamide . Similar methods may apply to this compound, though the nitroso group may require specialized conditions.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.